molecular formula C10H14N2O B12909732 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone CAS No. 62511-83-5

2-(2,2-Dimethylhydrazinyl)-1-phenylethanone

Cat. No.: B12909732
CAS No.: 62511-83-5
M. Wt: 178.23 g/mol
InChI Key: VQRWNUZFLIWJGN-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylhydrazinyl)-1-phenylethanone is a hydrazine-derived ketone characterized by a phenylethanone backbone substituted with a dimethylhydrazinyl group at the α-carbon. Hydrazinyl derivatives are often explored in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to form stable complexes and participate in nucleophilic reactions .

Properties

CAS No.

62511-83-5

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2,2-dimethylhydrazinyl)-1-phenylethanone

InChI

InChI=1S/C10H14N2O/c1-12(2)11-8-10(13)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI Key

VQRWNUZFLIWJGN-UHFFFAOYSA-N

Canonical SMILES

CN(C)NCC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone typically involves the reaction of 2,2-dimethylhydrazine with a suitable ketone, such as acetophenone. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and ketones, with the reaction often facilitated by acidic or basic catalysts.

Industrial Production Methods

Industrial production of 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylhydrazinyl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine group to other functional groups.

    Substitution: The hydrazine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylethanone derivatives.

Scientific Research Applications

2-(2,2-Dimethylhydrazinyl)-1-phenylethanone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound’s hydrazine group makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone with analogous compounds based on substituent groups, synthesis routes, and applications. Key similarities and differences are highlighted.

Compound Name Substituent Synthesis Method Key Properties/Applications References
2-(4-Chlorophenylsulfonyl)-1-phenylethanone 4-Chlorophenylsulfonyl Reaction of phenacyl bromide with 4-chlorobenzenesulfinic acid in acetic acid . Antifungal activity against Candida spp.; thermal stability due to sulfonyl group .
2-(Benzothiazol-2-ylthio)-1-phenylethanone Benzothiazolylthio C–S bond cleavage of 2-(acetonylthio)benzothiazole with phenacyl bromide in KOH . Intermediate for Michael/Knoevenagel reactions; precursor to chalcones and vinyl sulfones .
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone Chlorobenzimidazolyl Reaction of 2-acetylbenzimidazole with α-bromoacetophenones . Anticancer activity (NCI testing); structural basis for pyrazinobenzimidazole derivatives .
Lobelanine derivatives Piperidine-linked phenylethanone Natural extraction or synthetic modification . Neuroprotective effects via MAOB and AChE inhibition; high docking scores (-11.9 kcal/mol) .
BF2 complexes with phenanthridinylidene Phenanthridinylidene Coordination of BF₂ with (Z)-2-[phenanthridin-6-ylidene]-1-phenylethanone . Solid-state fluorescence; piezofluorochromism for optoelectronic applications .

Key Structural and Functional Insights

Substituent Effects on Reactivity: Sulfonyl groups (e.g., 4-chlorophenylsulfonyl) enhance stability and antifungal activity due to strong electron-withdrawing effects and hydrogen-bonding capacity . Thioether linkages (e.g., benzothiazolylthio) increase nucleophilicity, enabling participation in C–C bond-forming reactions like Knoevenagel condensations . Heterocyclic substituents (e.g., benzimidazolyl) improve bioactivity by facilitating interactions with biological targets (e.g., DNA intercalation in anticancer agents) .

Biological Activity :

  • Antifungal agents : Chlorophenylsulfonyl derivatives exhibit MIC values <10 µg/mL against Candida albicans .
  • Neuroprotection : Lobelanine derivatives show potent binding to MAOB and AChE, relevant for Alzheimer’s disease research .

Material Science Applications :

  • BF₂ complexes with phenanthridinylidene ligands display tunable fluorescence and solvatochromism, making them candidates for organic LEDs and sensors .

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